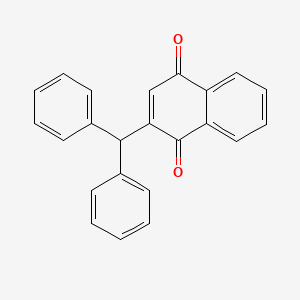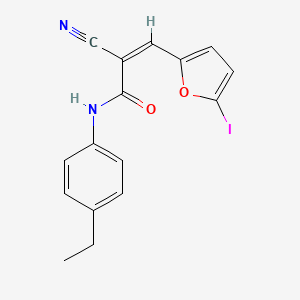
2-(diphenylmethyl)naphthoquinone
Übersicht
Beschreibung
2-(diphenylmethyl)naphthoquinone, also known as vitamin K3, is a synthetic derivative of naphthoquinone. It is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. Vitamin K3 is widely used in scientific research as a tool to study the biochemical and physiological effects of vitamin K.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antiproliferative Activity
2-(Diphenylmethyl)naphthoquinone and its derivatives have shown significant antioxidant and antiproliferative activities. A study by Estolano-Cobián et al. (2020) synthesized amino alcohol derivatives from 1,4-naphthoquinone, which exhibited notable antioxidant properties in DPPH and ABTS assays. These compounds also displayed potent antiproliferative activity against various tumor cell lines, including the cervix line HeLa, indicating their potential in cancer research (Estolano-Cobián et al., 2020).
Photochemical Reactions
The photochemical reaction of 1,2-naphthoquinone with hydrogen donors has been explored to understand the coupling sites of alkyl and acyl radicals to 1,2-naphthosemiquinone radicals. Takuwa et al. (1985) investigated the addition reactions of various compounds to 1,2-naphthoquinones, highlighting the unique attacking patterns of radicals to the semiquinone radical, which could be significant in photochemical studies (Takuwa et al., 1985).
Synthesis of 2-Methyl-1,4-Naphthoquinone (Vitamin K3)
Naphthoquinone derivatives have applications in the synthesis of essential compounds. Uruş et al. (2010) described the synthesis of silica-supported platinum(II) and nickel(II) complexes of bis(diphenylphosphinomethyl)amino ligand, used as catalysts for converting 2-methyl naphthalene to 2-methyl-1,4-naphthoquinone, commonly known as vitamin K3 (Uruş et al., 2010).
Anticancer Properties
1,2-Naphthoquinone and its derivatives have been synthesized and tested for their anticancer activities. Shukla et al. (2012) reported significant anticancer activities in vitro for ortho-naphthoquinone derivatives against various human cancer cell lines, suggesting the importance of these compounds in the development of cancer treatments (Shukla et al., 2012).
Trypanocidal Activity
Naphthoquinones, including derivatives of this compound, have shown promising trypanocidal activity. Pinto and de Castro (2009) reviewed the activity of naphthoquinones against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating their potential as alternative drugs for this neglected illness (Pinto & de Castro, 2009).
Solvatochromic Studies
Naphthoquinone derivatives have been studied for their solvatochromic effects. Durairaj et al. (2017) investigated the effects on the spectral properties of 2-chloro-3-ethylamino-1,4-naphthoquinone in different solvents, contributing to the understanding of these compounds' electronic properties and their potential applications in various fields (Durairaj et al., 2017).
Photopolymerization Applications
Naphthoquinone derivatives can serve as photoinitiators in polymerization processes. Peng et al. (2020) explored two naphthoquinone derivatives as photoinitiating systems for radical and cationic polymerization, indicating their utility in materials science and engineering (Peng et al., 2020).
Antibacterial Activity
Compounds derived from naphthoquinones have shown potential antibacterial properties. Figueredo et al. (2020) evaluated the in vitro antibacterial and modulatory activity of lapachol and nor-lapachol derivatives, providing insights into their use as potential therapeutic agents against bacterial resistance (Figueredo et al., 2020).
Antioxidant and Anticancer Activity of Hybrids
Saluja et al. (2014) synthesized naphthoquinone–urazole hybrids, which showed high antioxidant activity and promising anticancer activity against various cancer cell lines, expanding the scope of naphthoquinone derivatives in pharmacological research (Saluja et al., 2014).
Spectral Analysis and Phase Transition
Mogi et al. (1996) conducted a theoretical analysis of the infrared and visible absorption spectral change by the phase transition of the crystals of naphthoquinone derivatives, contributing to the understanding of their physical and chemical properties (Mogi et al., 1996).
Oral Squamous Cell Carcinoma Treatment
Zorzanelli et al. (2018) synthesized new naphthoquinones and evaluated them against oral cavity cancer, finding several compounds with significant bioactivity, suggesting their potential in oral cancer treatment (Zorzanelli et al., 2018).
Synthesis of Selenonaphthoquinones
Sakakibara et al. (1991) developed a new selenenylation method for the synthesis of selenonaphthoquinones, which could be significant in the study of organoselenium chemistry and its applications (Sakakibara et al., 1991).
Direct C–H Alkylation for Anticancer Drugs
Naturale et al. (2012) investigated the Kochi–Anderson radical decarboxylation of amino acids for the direct functionalization of naphthoquinones, aiming to discover new anticancer drugs (Naturale et al., 2012).
Eigenschaften
IUPAC Name |
2-benzhydrylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWYZRKTCROSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282588 | |
| Record name | 2-benzhydrylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14039-65-7 | |
| Record name | NSC26681 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzhydrylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)

![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5191264.png)
![6-(dimethylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5191277.png)
![2-(methoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5191293.png)
![N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5191295.png)